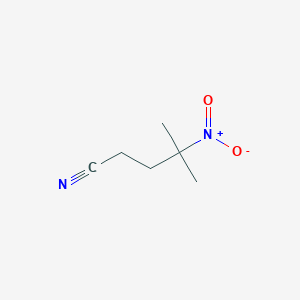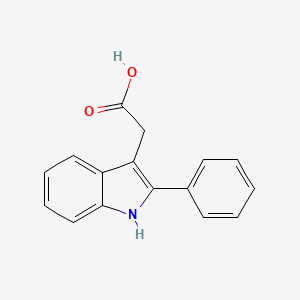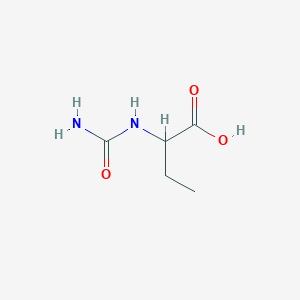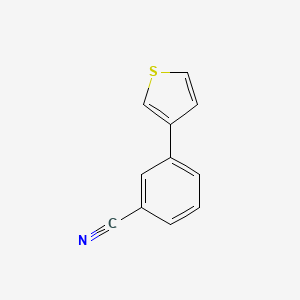![molecular formula C9H7Cl2N5 B1598443 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine CAS No. 94266-27-0](/img/structure/B1598443.png)
3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine is an organic compound with the molecular formula C9H7Cl2N5. It is characterized by the presence of a cyano group and a dichlorophenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine typically involves multicomponent reactions. One common synthetic route includes the condensation of amines, aldehydes, and active methylene compounds. For instance, the reaction of 3-amino-2-carbamoylthiophene with cycloalkanones can form imines, showcasing the versatility of these compounds in synthesizing heterocyclic structures. Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis and high yield.
Chemical Reactions Analysis
3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the cyano and dichlorophenyl groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine include:
(Z)-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine: Differing in the position of the chlorine atoms on the phenyl ring.
3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine: Another isomer with different chlorine atom positions.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interaction with other molecules .
Properties
CAS No. |
94266-27-0 |
|---|---|
Molecular Formula |
C9H7Cl2N5 |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
(1Z)-2,4-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-1-2-6(7(11)3-5)8(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-8+ |
InChI Key |
CKIGTEMDGSRWLP-OVCLIPMQSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NN=C(N)N)C#N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/N=C(N)N)/C#N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NN=C(N)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



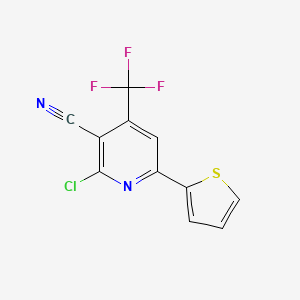

![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
